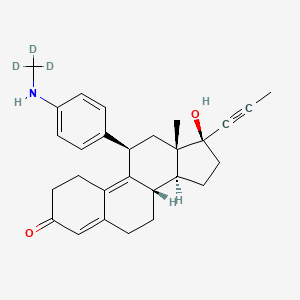

N-Demethyl Mifepristone-d3

CAS No.:

Cat. No.: VC16659759

Molecular Formula: C28H33NO2

Molecular Weight: 418.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H33NO2 |

|---|---|

| Molecular Weight | 418.6 g/mol |

| IUPAC Name | (8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-17-prop-1-ynyl-11-[4-(trideuteriomethylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

| Standard InChI | InChI=1S/C28H33NO2/c1-4-14-28(31)15-13-25-23-11-7-19-16-21(30)10-12-22(19)26(23)24(17-27(25,28)2)18-5-8-20(29-3)9-6-18/h5-6,8-9,16,23-25,29,31H,7,10-13,15,17H2,1-3H3/t23-,24+,25-,27-,28-/m0/s1/i3D3 |

| Standard InChI Key | IBLXOBHABOVXDY-CQZQNDRGSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])NC1=CC=C(C=C1)[C@H]2C[C@]3([C@@H](CC[C@]3(C#CC)O)[C@H]4C2=C5CCC(=O)C=C5CC4)C |

| Canonical SMILES | CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O |

Introduction

Chemical Identity and Structural Characteristics

Key Synonyms:

-

Metapristone

-

N-Desmethyl-RU 486

-

Ru 42633

-

(11β,17β)-17-Hydroxy-11-[4-(methylamino)phenyl]-17-(1-propyn-1-yl)estra-4,9-dien-3-one .

Molecular Formula and Mass

The molecular formula is C₂₉H₃₁D₃NO₂, with a monoisotopic mass of 443.33 g/mol. The deuterium substitution increases the molecular mass by 3 atomic mass units compared to the non-deuterated form, facilitating distinct detection in mass spectrometry .

Synthesis and Isotopic Labeling

Deuterium Incorporation Strategies

Deuterium is introduced via hydrogen-deuterium exchange under catalytic conditions or through synthesis using deuterated precursors. A common method involves reacting N-Demethyl Mifepristone with deuterated methyl iodide (CD₃I) in the presence of a base, selectively substituting the methyl group’s hydrogens .

Analytical Methods for Quantification

UHPLC-ESI-QqQ-MS/MS Methodology

A validated ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method is employed for quantifying N-Demethyl Mifepristone-d3 in biological matrices. Key parameters include:

Table 1: MRM Transitions and Mass Spectrometer Settings

| Substance | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

|---|---|---|---|

| N-Demethyl Mifepristone-d3 | 419.0 | 361.3* | -20 |

| 419.0 | 123.2 | -27 |

*Quantifier ion

Validation Parameters

The method exhibits linearity from 0.5–500 ng/mL (R² > 0.999), with intra-day precision ≤9.8% and accuracy within ±13.2%. Recovery rates range from 96.3–114.7%, and matrix effects are negligible (−3.0 to 14.7%) .

| Parameter | Value Range |

|---|---|

| LOQ | 0.5 ng/mL |

| Precision (RSD%) | 0.0–11.7% |

| Accuracy (RE%) | −13.2–11.3% |

| Matrix Effect | −3.0–14.7% |

Pharmacokinetic and Toxicological Applications

Role as an Internal Standard

N-Demethyl Mifepristone-d3 is used to correct for variability in sample preparation and ionization efficiency during LC-MS/MS analyses. Its co-elution with non-deuterated analogs ensures reliable quantification of Mifepristone metabolites in maternal blood post-abortion .

Metabolic Stability Studies

Deuterated analogs resist metabolic degradation at the labeled sites, allowing researchers to track specific metabolic pathways. Studies reveal that N-Demethyl Mifepristone undergoes further oxidation to N,N-didesmethyl Mifepristone, a secondary metabolite .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume